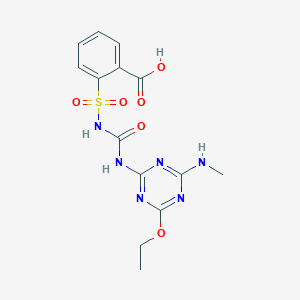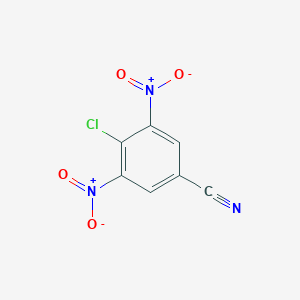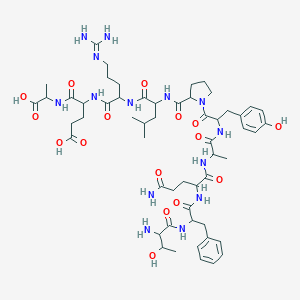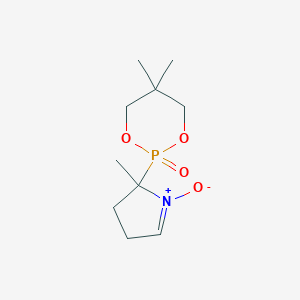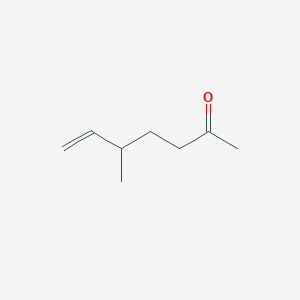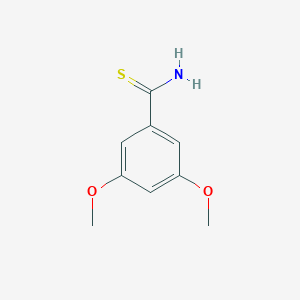
Ácido (4-(1H-pirazol-1-il)fenil)borónico
Descripción general
Descripción
(4-(1H-Pyrazol-1-yl)phenyl)boronic acid, also known as 4-PBA, is a versatile boronic acid-containing molecule that has many potential applications in the fields of synthetic chemistry, medicinal chemistry, and biochemistry. 4-PBA is a highly reactive compound with a wide range of reactivity and stability. It is a useful building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other materials. Additionally, 4-PBA has been used in scientific research as a tool to study the mechanism of action of various biochemical processes, as well as to explore the physiological effects of certain drugs.
Aplicaciones Científicas De Investigación
Aplicaciones analgésicas y antiinflamatorias
Muchos derivados de pirazol, incluido el ÁCIDO (4-(1H-PIRAZOL-1-IL)FENIL)BORÓNICO, se han aprobado como fármacos analgésicos y antiinflamatorios .
Aplicaciones antimicrobianas
Los derivados de pirazol han mostrado propiedades antimicrobianas significativas . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antimicrobianos.
Aplicaciones anticonvulsivas y antidepresivas
La investigación ha demostrado que los derivados de pirazol se pueden utilizar como fármacos anticonvulsivos y antidepresivos .
Aplicaciones antimicobacterianas
Se ha descubierto que los derivados de pirazol tienen propiedades antimicobacterianas . Esto sugiere su posible uso en el tratamiento de enfermedades causadas por micobacterias, como la tuberculosis.
Aplicaciones antivirales
Los compuestos de pirazol, incluido el ÁCIDO (4-(1H-PIRAZOL-1-IL)FENIL)BORÓNICO, han demostrado propiedades antivirales . Además, la funcionalidad sulfonamida de este compuesto puede mostrar actividades antivirales contra el VIH .
Aplicaciones antitumorales
Se ha descubierto que los derivados de pirazol tienen propiedades antitumorales . Esto sugiere su posible uso en el tratamiento del cáncer.
Aplicaciones antimaláricas
Los compuestos de pirazol han mostrado una actividad antimalárica significativa . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antimaláricos.
Aplicaciones antiinflamatorias
Los compuestos de pirazol han demostrado propiedades antiinflamatorias . Esto sugiere su posible uso en el tratamiento de enfermedades inflamatorias.
Safety and Hazards
Mecanismo De Acción
Target of Action
A related compound has shown potent in vitro antipromastigote activity , suggesting that it may interact with similar targets.
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which could potentially alter their function .
Biochemical Pathways
Boronic acids are often used in the synthesis of pharmaceuticals and bioactive compounds, suggesting they may interact with a variety of biochemical pathways .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transporters in the body .
Result of Action
Given its potential antipromastigote activity , it may induce changes at the cellular level that inhibit the growth or function of certain organisms.
Action Environment
The action, efficacy, and stability of 4-(1H-Pyrazol-1-yl)phenylboronic acid can be influenced by various environmental factors. For instance, it is recommended to be stored under an inert atmosphere at 2-8°C to maintain its stability . Furthermore, its activity could be affected by the pH of the environment, as boronic acids are known to be stable under acidic conditions but can decompose under basic conditions .
Propiedades
IUPAC Name |
(4-pyrazol-1-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN2O2/c13-10(14)8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVMZKCCFLOJBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2C=CC=N2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586303 | |
| Record name | [4-(1H-Pyrazol-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
891270-35-2 | |
| Record name | [4-(1H-Pyrazol-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(1H-Pyrazol-1-yl)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
